Product packaging for 1,2-Dihexanoyl-sn-glycero-3-phosphocholine(Cat. No.:CAS No. 34506-67-7)

1,2-Dihexanoyl-sn-glycero-3-phosphocholine

Cat. No.: B2489995
CAS No.: 34506-67-7
M. Wt: 453.5 g/mol
InChI Key: DVZARZBAWHITHR-GOSISDBHSA-N
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Description

Classification and Structural Characteristics of DHPC within Phospholipids (B1166683)

DHPC is classified as a short-chain, synthetic phosphatidylcholine, a major class of phospholipids. glpbio.com Its structure is built upon a stereospecifically numbered (sn) glycerol (B35011) backbone. glpbio.com The sn-1 and sn-2 positions of the glycerol are esterified with short-chain hexanoyl fatty acids (6:0), which consist of six carbon atoms. glpbio.com The sn-3 position is attached to a polar phosphocholine (B91661) head group. This arrangement makes DHPC an amphiphilic molecule, possessing both a hydrophilic (polar) head and two hydrophobic (nonpolar) tails.

The key feature distinguishing DHPC from naturally occurring membrane phospholipids is the brevity of its acyl chains. This structural attribute significantly influences its physical behavior, particularly its packing properties in an aqueous environment. The bulky phosphocholine head group and the short hydrocarbon chains give DHPC a conical or wedge-like molecular shape. avantiresearch.com This geometry sterically hinders the parallel packing required to form stable, extended bilayer structures, which are characteristic of long-chain phospholipids. Instead, DHPC molecules self-assemble into smaller, curved aggregates. avantiresearch.com

Table 1: Physicochemical Properties of DHPC

Property Value
Synonyms DHPC-C6, L-1,2-Dihexanoyllecithin
Molecular Formula C₂₀H₄₀NO₈P caymanchem.com
Molecular Weight 453.5 g/mol caymanchem.com
Acyl Chain Composition Two hexanoyl (6:0) chains
Critical Micelle Concentration (CMC) 1.4 - 16 mM avantiresearch.commdpi.combiorxiv.orgacs.org

| Aggregation Form in Water | Micelles avantiresearch.com |

Rationale for DHPC's Prominence as a Short-Chain Phospholipid in Model Systems

The utility of DHPC in academic research is directly linked to its behavior as a short-chain phospholipid, which allows it to function as a mild and effective detergent-like molecule. nih.gov A primary reason for its widespread use is its ability to form small, stable micelles in aqueous solutions above its critical micelle concentration (CMC), which is reported to be in the range of 1.4 to 16 mM. avantiresearch.commdpi.comacs.org These micelles present a membrane-mimetic environment that can effectively solubilize biological membranes and integral membrane proteins. nih.gov

DHPC is considered superior to many conventional detergents because it preserves the native conformation, biological activity, and stability of solubilized proteins over a wide concentration range. avantiresearch.comnih.gov The mechanism for this preservation lies in its weak interaction with the proteins themselves; DHPC primarily integrates into and disrupts the lipid bilayer of a membrane, breaking it into small, mixed micelles. avantiresearch.comnih.gov In these structures, the membrane protein remains associated with its native lipids, which are then shielded from the aqueous environment by DHPC molecules. nih.gov

Furthermore, DHPC is a fundamental component in the formation of "bicelles" (bilayered micelles), which are typically mixtures of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and a short-chain phospholipid like DHPC. biorxiv.orgnih.gov In these assemblies, the long-chain lipids form a planar bilayered region, while the short-chain DHPC molecules are thought to sequester at the rim, stabilizing the structure. biorxiv.org Bicelles offer a more native-like, planar bilayer environment compared to spherical micelles, making them particularly valuable for structural studies of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy. biorxiv.orgnih.gov The short acyl chains of DHPC also contribute to a low phase transition temperature, ensuring the model system remains fluid and accommodating to proteins under typical experimental conditions.

Table 2: Comparison of DHPC-Based Model Systems

Model System Composition Typical Structure Primary Application
Micelles DHPC only (above CMC) Small, spherical aggregates with hydrophobic cores and hydrophilic surfaces. Solubilization of membrane proteins, initial screening. nih.gov

| Bicelles | DHPC mixed with a long-chain phospholipid (e.g., DMPC). biorxiv.org | Disc-shaped aggregates with a planar bilayer of long-chain lipids and a rim of DHPC. biorxiv.org | Structural biology (especially NMR) for a more native-like membrane environment. biorxiv.orgnih.gov |

Evolution of Research Applications and Methodological Significance

The application of DHPC in research has evolved significantly over time. Initially, it was recognized for its properties as a mild detergent capable of solubilizing cellular and organelle membranes while preserving the enzymatic activity of the embedded proteins. nih.gov This made it a valuable tool for the extraction and purification of membrane proteins, with studies demonstrating its superiority over many commonly used detergents. nih.gov

The methodological significance of DHPC expanded dramatically with the advent of advanced structural biology techniques, particularly solution and solid-state NMR spectroscopy for studying membrane proteins. nih.gov The development of DHPC-based model systems, first micelles and later the more sophisticated bicelles, provided researchers with critical tools to create membrane-mimetic environments suitable for high-resolution structural analysis. nih.gov For example, DHPC micelles were used to determine the three-dimensional structure of the p7 protein from the hepatitis C virus via NMR experiments.

Research has delved into systematically characterizing the self-assembly behavior of DHPC when mixed with long-chain lipids like DMPC. mdpi.com Studies have shown that by carefully controlling parameters such as the molar ratio of the lipids (the 'q' value), total lipid concentration, and temperature, it is possible to generate a range of structures from large vesicles to smaller bicelles and micelles. mdpi.comnih.gov This precise control over the model system's size and morphology is methodologically crucial, as it allows researchers to optimize the environment for a specific protein or experimental technique. The ability of certain bicelle formulations to spontaneously align in a magnetic field has been particularly important for solid-state NMR applications. acs.org More recent investigations have used techniques like small-angle neutron scattering (SANS) and molecular dynamics simulations to refine the structural models of these assemblies, revealing details about the mixing and segregation of the different lipid components within bicelles. nih.gov This continuous refinement of DHPC-based methodologies underscores its enduring importance in advancing the frontiers of membrane protein research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40NO8P B2489995 1,2-Dihexanoyl-sn-glycero-3-phosphocholine CAS No. 34506-67-7

Properties

IUPAC Name

[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZARZBAWHITHR-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34506-67-7
Record name L-α-Phosphatidylcholine, dicaproyl
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Dhpc As a Constituent of Membrane Mimicry Systems

DHPC Micellar Systems

DHPC molecules, above a certain concentration, spontaneously form micelles, which are colloidal-sized, spherical aggregates. These micelles present a hydrophobic core and a hydrophilic surface, effectively mimicking the lipid bilayer of a cell membrane.

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic acyl chains of DHPC molecules are driven together to minimize their contact with water, while the hydrophilic phosphocholine (B91661) head groups remain exposed to the aqueous phase. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC) . For DHPC, the CMC is approximately 15 mM. researchgate.net Below this concentration, DHPC exists predominantly as monomers in solution.

The self-assembly is a dynamic equilibrium, with monomers constantly exchanging with micelles. The size of the resulting micelles is characterized by the aggregation number , which is the average number of monomers per micelle.

Properties of DHPC Micelles
PropertyValue
Critical Micelle Concentration (CMC)~15 mM

One of the primary applications of DHPC micelles is the solubilization and stabilization of integral membrane proteins for in vitro studies. The hydrophobic core of the DHPC micelle provides a lipid-like environment that shields the hydrophobic transmembrane domains of the protein from the aqueous solvent, thereby preventing aggregation and denaturation.

DHPC is considered a mild detergent, which is advantageous for preserving the native structure and function of the solubilized membrane proteins. nih.gov The process of solubilization involves the disruption of the native membrane by DHPC monomers and the subsequent formation of mixed micelles containing the protein, endogenous lipids, and DHPC. nih.gov These mixed micelles are typically small, with sizes ranging from 5 to 8 nm, which is beneficial for many biophysical techniques. nih.gov

DHPC micelles are particularly well-suited for the structural determination of membrane proteins using solution Nuclear Magnetic Resonance (NMR) spectroscopy. For solution NMR, the protein-micelle complex must be small enough to tumble rapidly in solution, which averages out anisotropic interactions and results in sharp, well-resolved NMR signals. The small size of DHPC micelles helps to achieve this condition.

Several structures of membrane proteins have been determined in DHPC micelles. A notable example is the E. coli outer membrane protein X (OmpX), where DHPC micelles were used to create a membrane-mimetic environment suitable for high-resolution NMR studies. acs.orgmdpi.com The use of DHPC allows for the application of advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), which are essential for studying larger macromolecular complexes. researchgate.net

DHPC micellar systems provide a valuable platform for studying the interactions between membrane proteins and their lipid environment (protein-amphiphile interactions). Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify close contacts between the protein and the DHPC molecules, providing insights into how the lipid molecules arrange themselves around the protein. researchgate.netnih.govacs.org Studies on OmpX in DHPC micelles have shown that the DHPC molecules form a monolayer around the hydrophobic surface of the protein, mimicking the lipid bilayer. researchgate.netnih.govacs.org

Furthermore, these systems can be employed to investigate the interactions of drugs with membrane proteins or the lipid components of the micelle (drug-amphiphile interactions). Understanding how a drug partitions into or interacts with a membrane is crucial for predicting its absorption, distribution, and mechanism of action.

DHPC-Containing Bicellar Systems

Bicelles, or bilayered micelles, are another important class of membrane mimetics that can be formed using DHPC in combination with a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). These discoidal structures consist of a planar bilayer of the long-chain lipid, with the edges stabilized by the short-chain DHPC.

The morphology and phase behavior of DMPC/DHPC mixtures are highly dependent on the molar ratio of the two lipids (q = [DMPC]/[DHPC]), the total lipid concentration, and the temperature. mdpi.comnih.govacs.org

At low q ratios (e.g., q ≤ 0.5), small, isotropically tumbling bicelles are formed. nih.gov As the q ratio increases, the size of the bicelles also increases. At higher q ratios (e.g., q ≈ 3), the bicelles can align in a magnetic field, which is a property exploited in certain solid-state NMR experiments. acs.org

The temperature also plays a critical role in the phase behavior of DMPC/DHPC mixtures. These systems exhibit complex phase transitions, including the gel-to-liquid crystalline phase transition of the DMPC bilayer. researchgate.netacs.orgacs.org The stability and morphology of the bicelles are significantly influenced by these phase transitions. For instance, stable, magnetically aligning bicelles are often observed in a narrow temperature range. acs.orgnih.gov

Phase Behavior of DMPC/DHPC Mixtures
DMPC/DHPC Molar Ratio (q)Aggregate MorphologyKey Characteristics
q ≤ 0.5Small, isotropic bicellesFast-tumbling, suitable for solution NMR. nih.gov
0.33 ≤ XDHPC ≤ 0.67 (q ≈ 0.5 to 2)BicellesFormation of gel-phase like bicelles at 20°C. mdpi.com
q ≈ 3Magnetically aligning bicelles/perforated sheetsUsed for solid-state NMR; morphology can be complex. acs.org
XDHPC ≥ 0.77 (q ≤ 0.3)MicellesDisordered membrane properties. mdpi.com

XDHPC represents the molar fraction of DHPC.

The morphology of these aggregates is not always a simple disc. At higher q values and certain temperatures, more complex structures such as extended, perforated sheets or lace-like networks have been observed. acs.org The DHPC is thought to reside primarily at the high-curvature edges of these structures, while the DMPC forms the planar bilayer regions. acs.org

Characterization of Bicelle Anisotropy and Orientational Properties

Bicellar systems containing DHPC exhibit fascinating anisotropic and orientational properties, particularly in the presence of a magnetic field. This characteristic is fundamental to their application in nuclear magnetic resonance (NMR) spectroscopy. Due to the negative diamagnetic susceptibility anisotropy of phospholipids (B1166683), bicelles spontaneously orient themselves in a magnetic field. acs.org Typically, the bilayer normal of the discoidal bicelles aligns perpendicularly to the applied magnetic field. nih.govnih.gov

The degree of alignment and the temperature range over which it occurs are highly dependent on the sample composition, including the q-ratio and the presence of other molecules. avantiresearch.com This magnetic alignment can be altered, or "flipped," by 90 degrees through the addition of certain amphiphilic aromatic hydrocarbons or paramagnetic lanthanide ions like thulium (Tm³⁺), which possess a positive diamagnetic susceptibility anisotropy. nih.gov

The orientational properties of DHPC-containing bicelles can be systematically studied using techniques like ³¹P-NMR. The chemical shift anisotropy of the phosphorus atom in the phospholipid headgroup provides a sensitive probe of the lipid phase and orientation. acs.org For instance, in DMPC/DHPC mixtures, as the temperature increases, the system transitions from an isotropic phase, where small aggregates tumble rapidly, to a magnetically orientable nematic phase. nih.govresearchgate.net

Table 1: Factors Influencing the Magnetic Alignment of DHPC-Containing Bicelles

FactorEffect on AlignmentReference(s)
Magnetic Field Strength Spontaneous orientation occurs in fields above 1 T. acs.org
q-ratio (Long-chain lipid/DHPC) Magnetic alignment is typically observed in a q-ratio range of ~2.5 to 7.5. nih.gov
Temperature Alignment is temperature-dependent, often occurring between 30-50 °C for DMPC/DHPC systems. acs.org
Lanthanide Ions (e.g., Tm³⁺) Can induce a 90° "flip" in bicelle orientation, aligning the bilayer normal parallel to the magnetic field. nih.gov
Charged Amphiphiles Can improve the stability and degree of alignment. avantiresearch.com

Rheological Properties and Viscoelasticity of Bicellar Dispersions

The rheological, or flow, properties of DHPC-containing bicellar dispersions are intricately linked to their phase behavior and microstructure. A hallmark of these systems is a dramatic increase in viscosity that coincides with the transition from an isotropic to a nematic, or magnetically alignable, phase upon warming. nih.gov

In studies of DMPC/DHPC bicellar dispersions, cone-and-plate rheometry has been used to measure this change in viscosity. As the sample is heated, the viscosity can peak at values as high as 4-9 Pa·s just after the isotropic-to-nematic transition. nih.gov This sharp rise is attributed to the formation of larger, ordered aggregates that interact more strongly with each other. As the temperature is further increased, leading to a transition to a lamellar phase, the viscosity typically drops. nih.gov

The viscoelastic properties of these dispersions reflect the interplay between the fluid-like nature of the lipid bilayers and the formation of larger, entangled structures. The dynamic properties of these bicellar mixtures can be further probed using techniques like quadrupole echo decay in conjunction with ²H NMR spectroscopy, providing insights into the dynamics of the lipid phases. nih.gov

Applications in Solid-State NMR Spectroscopy for Membrane Protein Alignment and Dynamics

DHPC-containing bicelles are widely utilized in solid-state NMR (ssNMR) spectroscopy for the structural and dynamic analysis of membrane proteins in a near-native environment. nih.govnih.gov The ability of these bicelles to spontaneously align in a magnetic field allows for the uniform orientation of embedded membrane proteins, which is a crucial requirement for many ssNMR experiments. acs.orgescholarship.org

This alignment simplifies the complex spectra obtained from immobile or anisotropically mobile molecules like membrane proteins, enabling the determination of their three-dimensional structure and orientation within the lipid bilayer. nih.govescholarship.org By providing a well-defined lipid environment, DHPC-based bicelles allow for the study of protein conformation, protein-lipid interactions, and the influence of the membrane on protein function at an atomic level. nih.govescholarship.org

The versatility of ssNMR with aligned bicelle samples allows for the investigation of a wide range of membrane proteins, from small peptides to large multi-domain proteins. escholarship.org This approach has been instrumental in elucidating the mechanisms of action for numerous membrane proteins, including ion channels and viral proteins. nih.gov

Influence of Ionic Strength and Charged Lipid Components on Bicelle Formation

The formation, stability, and orientational properties of DHPC-containing bicelles can be significantly influenced by the ionic strength of the solution and the incorporation of charged lipids. The addition of salt, such as sodium chloride (NaCl), can be crucial for the formation of bicelles containing charged amphiphiles. avantiresearch.com For instance, in systems containing negatively charged lipids like 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) or 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), the presence of at least 50 mM NaCl has been shown to be sufficient for bicelle formation. avantiresearch.com Higher salt concentrations, such as 150 mM NaCl, can lead to better resolution in ³¹P-NMR spectra, indicating more well-defined structures. avantiresearch.com

The inclusion of charged lipids can also enhance the stability and degree of alignment of bicelles in a magnetic field. avantiresearch.com This is likely due to favorable electrostatic interactions between the charged lipid headgroups and other components of the system. For example, incorporating DMPS or DMPG into DMPC/DHPC bicelles can lead to a moderate increase in the ordering of embedded peptides. avantiresearch.com

Divalent cations can also have a notable effect on bicelle properties. While higher concentrations of ions like Zn²⁺ and Cd²⁺ can disrupt the magnetically aligned phase, Ca²⁺ and Mg²⁺ have been found to result in more strongly oriented phases. nih.gov

Table 2: Effects of Ionic Components on DMPC/DHPC Bicelle Properties

ComponentConcentrationObserved EffectReference(s)
NaCl 50 mMSufficient for the formation of bicelles containing charged amphiphiles. avantiresearch.com
NaCl 150 mMImproves the resolution of ³¹P-NMR signals. avantiresearch.com
DMPS or DMPG 25%Moderately increases the ordering of embedded peptides. avantiresearch.com
Zn²⁺ and Cd²⁺ HighDisrupts the magnetically aligned phase. nih.gov
Ca²⁺ and Mg²⁺ -Results in more strongly oriented phases. nih.gov

DHPC in Vesicular Systems

Beyond its role in bicelles, DHPC also finds applications in the study of vesicular systems, or liposomes. Its short acyl chains and detergent-like properties allow it to modulate the physical characteristics of lipid bilayers in these spherical structures.

Role in Modulating Lipid Bilayer Fluidity and Packing Characteristics

The incorporation of DHPC into a lipid bilayer composed of longer-chain phospholipids can significantly alter its fluidity and packing characteristics. Due to its bulky headgroup and short hydrocarbon chains, DHPC acts as a "wedge," disrupting the ordered packing of neighboring lipids. avantiresearch.com This destabilizing effect leads to an increase in membrane fluidity. nih.gov

Studies using fluorescent probes have systematically characterized the effects of DHPC on the membrane properties of vesicles. For instance, in DMPC vesicles, increasing the molar fraction of DHPC leads to a transition from a more ordered, gel-like phase to a more disordered, fluid state. mdpi.com This is evidenced by changes in membrane fluidity and polarity, which can be quantified using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and 6-dodecanoyl-N,N-dimethyl-2-naphthylamine (Laurdan), respectively. mdpi.comresearchgate.net

The ability of DHPC to increase membrane fluidity makes the resulting liposomes more elastic and less rigid. nih.gov This property is particularly relevant in the formulation of ultradeformable liposomes, where the enhanced flexibility allows for easier passage through small pores.

Studies of Transbilayer Phospholipid Movement (Flip-Flop) Kinetics

Transbilayer phospholipid movement, or "flip-flop," is the process by which a phospholipid molecule moves from one leaflet of a lipid bilayer to the other. nus.edu.sg This is a generally slow process, especially for phospholipids with large, polar headgroups. nus.edu.sg However, the rate of flip-flop can be influenced by the composition and physical state of the membrane.

While direct kinetic studies on the specific effect of DHPC on flip-flop are not extensively detailed, its known properties allow for inferences about its potential role. The introduction of DHPC into a bilayer creates packing defects and increases membrane fluidity, which are factors that can facilitate the transbilayer movement of other lipids. The destabilization of the membrane structure caused by the "wedge" effect of DHPC could lower the energy barrier for a phospholipid to move between leaflets. avantiresearch.com

In biological membranes, specific proteins called flippases, floppases, and scramblases catalyze the flip-flop of phospholipids. nus.edu.sg In model systems like vesicles, however, the intrinsic rate of flip-flop is dependent on the lipid composition. It is plausible that the presence of DHPC could accelerate the uncatalyzed flip-flop of other phospholipids within the vesicle, although further research is needed to quantify this effect.

Impact on Membrane Permeability and Accessibility for Molecular Probes

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid, plays a significant role in modulating the physical properties of lipid bilayers, particularly their permeability and the accessibility of embedded molecules to external probes. Due to its molecular structure, featuring two short hexanoyl acyl chains, DHPC increases the dynamic nature and introduces packing defects within membranes composed of longer-chain phospholipids. This alteration of the membrane structure has profound implications for its barrier function and its utility in biophysical studies.

Influence on Membrane Permeability

The introduction of DHPC into a more ordered lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC) and sphingomyelin (B164518) (SM), induces significant structural perturbations. The short acyl chains of DHPC disrupt the tight packing of the longer acyl chains of the host lipids. This creates "packing defects" within the membrane, which are essentially transient voids or areas of lower lipid density. These defects increase the membrane's fluidity and free volume, thereby lowering the energy barrier for the translocation of small molecules and ions across the bilayer.

Research indicates that DHPC induces global packing defects in the membrane, which favors a more fluid, liquid-crystalline state. researchgate.net This increased fluidity directly correlates with an increase in membrane permeability. Molecules like water, ions, and small fluorescent dyes can more readily permeate a bilayer that has been fluidized by the inclusion of DHPC. The mechanism is attributed to the creation of transient pores and an increase in the probability of chain flexing and motion, which opens up pathways for molecular passage. While the primary role of DHPC in many applications is to form micelles or the high-curvature edges of bicelles, its impact on the permeability of the planar lipid regions in these systems is a critical factor for their stability and interaction with the surrounding solvent.

Table 1: Effect of DHPC on Membrane Properties Related to Permeability
Membrane PropertyObserved Effect of DHPC InclusionUnderlying MechanismConsequence
Lipid Packing DensityDecreasedDisruption of van der Waals interactions between long acyl chains by short, mobile DHPC chains.Increased free volume within the bilayer core.
Membrane FluidityIncreasedIntroduction of packing defects and increased motional freedom of lipid acyl chains. researchgate.netTransition to a more liquid-disordered phase.
Permeability to Small MoleculesIncreasedLowered energy barrier for translocation due to increased free volume and transient pore formation.Enhanced passage of water, ions, and other small solutes across the membrane.

Accessibility for Molecular Probes in Membrane Mimetics

In the field of structural biology, particularly for solution Nuclear Magnetic Resonance (NMR) spectroscopy, DHPC is invaluable for creating membrane mimetic systems that render membrane proteins accessible to investigation. nih.gov Membrane proteins are notoriously difficult to study in their native environment. Micelles, bicelles, and nanodiscs are commonly used systems to solubilize these proteins while attempting to mimic a lipid bilayer.

DHPC is a key component in the formation of bicelles, which are disc-shaped aggregates where a planar bilayer of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), is stabilized by a rim of short-chain DHPC. nih.govnih.gov In this model, the membrane protein is embedded within the DMPC bilayer core, providing a more native-like environment than a traditional detergent micelle. nih.gov The DHPC rim effectively shields the hydrophobic acyl chains of the DMPC from the aqueous solvent.

Table 2: Comparison of DHPC-Containing Systems for Membrane Protein Analysis
Membrane Mimetic SystemTypical CompositionKey FeatureSuitability for Molecular Probes (e.g., NMR)
MicellesDHPC onlySmall, fast-tumbling aggregates.Often yields high-resolution spectra but provides a less native-like, high-curvature environment. nih.gov
Isotropic BicellesDHPC and DMPC (low q-ratio, e.g., q=0.3-0.5)Planar bilayer core provides a more native-like environment than micelles. nih.govnih.govExcellent spectral quality for many proteins (e.g., OprG, OprH, OmpX), balancing native environment with fast tumbling. nih.govd-nb.info
NanodiscsLong-chain lipid (e.g., DMPC) encircled by a Membrane Scaffold Protein (MSP).Provides a defined, planar bilayer patch without the need for detergents at the edge.Can be very stable, but may result in broader spectral lines for some proteins compared to optimal bicelles due to larger size. nih.gov

Advanced Biophysical and Computational Methodologies in Dhpc Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the investigation of DHPC-containing systems. Its versatility allows for the detailed characterization of molecular structure, dynamics, and interactions in a near-native environment. DHPC's property of forming small, rapidly tumbling micelles makes it an ideal membrane mimetic for high-resolution solution NMR studies of membrane proteins. pnas.orgresearchgate.net

Chemical shift analysis in NMR is highly sensitive to the local electronic environment of atomic nuclei. In the context of DHPC-protein complexes, changes in chemical shifts, often referred to as chemical shift perturbations (CSPs), provide a powerful tool for mapping interaction interfaces. When a protein is incorporated into DHPC micelles, the chemical shifts of its amino acid residues are influenced by the surrounding lipid environment.

While NOEs provide short-range distance information, Residual Dipolar Couplings (RDCs) offer long-range orientational restraints that are invaluable for refining the structures of DHPC-solubilized proteins. wikipedia.org RDCs arise when molecules in solution are partially aligned, leading to incomplete averaging of dipole-dipole interactions. wikipedia.org DHPC can be mixed with longer-chain lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) to form "bicelles," which can align in a magnetic field. nih.gov By measuring RDCs for a protein embedded in these aligned bicelles, researchers can obtain information about the orientation of specific bond vectors relative to the magnetic field, which significantly improves the accuracy and resolution of the determined structure. nih.govnih.gov

Paramagnetic Relaxation Enhancement (PRE) is another powerful NMR technique used to obtain long-range distance information in DHPC-protein complexes. youtube.com This method involves introducing a paramagnetic probe, either by covalently attaching it to the protein or by adding a soluble paramagnetic agent to the solvent. nih.govnih.gov The paramagnetic center enhances the relaxation rates of nearby nuclear spins, with the effect being proportional to the inverse sixth power of the distance. By measuring these PREs, it is possible to determine the proximity of different parts of the protein to the paramagnetic probe. When a soluble paramagnetic agent like Gd(DTPA-BMA) is used, it resides in the aqueous phase surrounding the DHPC micelle. nih.govresearchgate.net This allows for the determination of the immersion depth and orientation of peptides and proteins within the micelle, providing a detailed picture of how the biomolecule is positioned in the membrane-mimetic environment. nih.govnih.gov

Diffusion-ordered spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. researchgate.netrsc.org This method is particularly well-suited for characterizing the size and dynamics of DHPC aggregates, such as micelles and bicelles. nih.gov The diffusion coefficient is inversely related to the hydrodynamic radius of the particle; thus, larger aggregates diffuse more slowly than smaller ones. ox.ac.uk

Studies have employed DOSY to measure the self-diffusion coefficients of DHPC and other lipids in mixed systems to understand the morphology and size distribution of the aggregates formed. nih.govnih.gov For example, in DMPC/DHPC mixtures, DOSY has been used to determine the diffusion coefficients of both lipids, providing evidence for the formation of bicellar structures and allowing for the estimation of their size. nih.govuic.edu These measurements are crucial for validating the suitability of these systems as membrane mimetics for structural studies, as the size and shape of the aggregate can influence the conformation and function of the embedded protein. nih.gov Diffusion NMR has shown that for DMPC/DHPC mixtures with a molar ratio (q) of 0.5, bicelles with a consistent size are reliably formed over a broad concentration range. nih.gov

Diffusion Coefficients and Estimated Radii of Lipid Assemblies
Lipid SystemComponentDiffusion Coefficient (m²/s)Estimated Hydrodynamic Radius (nm)Reference
DHPC MicellesDHPC~1.3 to 3 x 10⁻¹¹Not specified researchgate.net
DMPC/DHPC (q=0.5)DMPCVaries with concentration~3 (at 6 nm diameter) nih.govnih.gov
M1C protein in DPC micellesM1C-DPC complex5.57 x 10⁻¹¹Not specified uic.edu

The stereochemistry of phospholipids (B1166683) is critical for their biological function. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a chiral molecule, with the "sn" (stereospecifically numbered) designation indicating the natural L-configuration at the C2 position of the glycerol (B35011) backbone. Ensuring the enantiomeric purity of synthetic phospholipids like DHPC is essential for their use in research.

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides an effective method for determining the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholines. mdpi.comresearchgate.net A recently developed protocol involves the methanolysis of the diacyl-phosphocholine to remove the fatty acid chains, yielding sn-glycero-3-phosphocholine (GPC). mdpi.comresearchgate.net The resulting GPC, which contains a 1,2-diol moiety, is then reacted with a chiral boronic acid. mdpi.comresearchgate.net This reaction forms diastereomeric cyclic boronate esters. mdpi.com In the ¹H NMR spectrum, the resonances of the two diastereomers are well-resolved, particularly the signals from the choline (B1196258) methyl groups. mdpi.comresearchgate.net By integrating the signals corresponding to each diastereomer, the enantiomeric ratio (er) and thus the enantiomeric purity of the original phospholipid can be accurately determined. mdpi.comresearchgate.net This method has been successfully tested on various phospholipids, demonstrating its utility for quality control in phospholipid synthesis. mdpi.com Additionally, ³¹P NMR can be employed for the quantitative analysis of phospholipid mixtures, as each phospholipid class typically exhibits a distinct and sharp peak. avantiresearch.comnih.govnih.gov

Vibrational and Optical Spectroscopic Techniques

Vibrational and optical spectroscopic techniques offer complementary information to NMR by probing the conformational states and phase behavior of lipid assemblies.

Raman spectroscopy is a powerful, non-destructive technique for studying the vibrational modes of molecules, providing detailed information about lipid chain conformation, packing, and phase transitions. nih.govspectroscopyonline.com Specific regions of the Raman spectrum are sensitive to the conformational order of the lipid acyl chains. For example, the C-C stretching modes in the 1000-1200 cm⁻¹ region and the C-H stretching modes in the 2800-3100 cm⁻¹ region are well-established markers for intramolecular and intermolecular order, respectively. nih.gov

In studies of DHPC mixed with longer-chain lipids like DMPC, Raman spectroscopy has been used to monitor temperature-dependent phase behavior. nih.gov As the temperature is varied, changes in the Raman spectra reflect transitions between different phases, such as the gel-to-liquid crystalline phase transition. nih.govnih.gov Analysis of the intensity and frequency of specific Raman bands allows for the characterization of the acyl chain conformation in terms of the relative populations of trans and gauche conformers. spectroscopyonline.com In the ordered gel phase, the acyl chains are predominantly in the all-trans conformation, while in the disordered liquid-crystalline phase, the number of gauche conformers increases. nih.gov By applying multivariate analysis methods to temperature-dependent Raman data, researchers can resolve the spectral contributions of different components and intermediate states within the mixture, providing a detailed picture of the phase transition process in DHPC-containing systems. nih.gov

Characteristic Raman Bands for Lipid Conformation Analysis
Wavenumber (cm⁻¹)Vibrational Mode AssignmentConformational SensitivityReference
~1064C-C stretchingtrans conformers spectroscopyonline.com
~1090C-C stretchinggauche conformers spectroscopyonline.com
~1130C-C stretchingtrans conformers spectroscopyonline.com
2800-3100C-H stretchingIntermolecular packing and lateral order nih.gov

Fluorescence Spectroscopy for Probing Membrane Microenvironment and Molecular Interactions

Fluorescence spectroscopy is a powerful technique for investigating the microenvironment of lipid assemblies like the micelles and bilayers formed by DHPC. This method utilizes fluorescent probes, whose emission properties are sensitive to the polarity and fluidity of their immediate surroundings.

One of the most widely used probes is Laurdan (6-lauroyl-2-dimethylaminonaphthalene). The sensitivity of Laurdan's emission spectrum to the physical state of a membrane arises from dipolar relaxation processes involving water molecules in the vicinity of the probe. researchgate.net When a membrane is in a more fluid, liquid-disordered phase, water molecules can penetrate the bilayer and orient themselves around Laurdan's excited-state dipole, causing a shift in the emission spectrum to longer wavelengths (a red shift). researchgate.netnih.gov Conversely, in a more packed, gel-like phase, water penetration is restricted, resulting in an emission spectrum shifted to shorter wavelengths (a blue shift). researchgate.net

This spectral shift is quantified using the concept of Generalized Polarization (GP), which is calculated from the fluorescence intensities at two different emission wavelengths, typically 440 nm (gel phase) and 490 nm (liquid phase). nih.gov A higher GP value indicates a more ordered or rigid environment, while a lower GP value signifies a more fluid environment. nih.gov Although detailed GP studies often use lipids like DMPC or DPPC, the methodology is directly applicable to characterizing the water content and packing density of the DHPC microenvironment in micelles or bicelles. researchgate.netresearchgate.net

Another common probe, Nile Red, is highly sensitive to the hydrophobicity of its environment. nih.gov Its fluorescence is minimal in polar solvents like water but increases significantly in nonpolar, lipid environments. mdpi.com The exact emission wavelength of Nile Red is solvatochromatic, meaning it changes with the polarity of the solvent. nih.gov By measuring the emission spectrum of Nile Red incorporated into DHPC micelles, researchers can gain insights into the polarity and hydrophobicity of the micellar core, providing data on the compactness and water exclusion of the self-assembled structure. researchgate.net

Two-Photon Excitation Fluorescence Microscopy for Enzyme-Membrane Interaction Visualization

Two-Photon Excitation Fluorescence Microscopy (TPEFM or 2PFM) is an advanced imaging technique with significant advantages for studying biological systems, including enzyme interactions with membrane mimics like those formed by DHPC. Unlike conventional fluorescence microscopy where a fluorophore absorbs a single high-energy photon, TPEFM involves the simultaneous absorption of two lower-energy (typically infrared) photons to achieve the same excitation. nih.gov

This nonlinear optical process provides several key benefits. Firstly, the longer wavelength infrared light penetrates deeper into scattering tissues and causes less photodamage and photobleaching, which is crucial for long-term observation of sensitive biological samples. nih.govpharm.or.jp Secondly, excitation is confined to the tiny focal volume of the laser, providing intrinsic optical sectioning and improved background rejection without the need for a confocal pinhole.

In the context of DHPC research, TPEFM is an ideal tool for visualizing and quantifying the interactions of enzymes with DHPC-containing structures like micelles or bicelles, which are often used to solubilize and study membrane proteins. mdpi.com For example, fluorescently labeled enzymes or substrates can be monitored as they bind to or are processed at the surface of a DHPC micelle. The technique can be used to perform fluorescence correlation spectroscopy (FCS) to measure binding kinetics, diffusion coefficients, and concentrations of interacting molecules under equilibrium conditions. pharm.or.jp Furthermore, methods like two-photon fluorescence coincidence analysis (CFCA) can be combined with TPEFM to rapidly measure enzyme kinetics, such as cleavage or formation of chemical bonds, making it suitable for high-throughput screening applications. nih.gov While specific applications visualizing enzymes with DHPC are highly specialized, the methodology has been established for quantifying enzymatic reaction rates and imaging caspase activities in various biological models. rsc.orgnih.gov

Sum-Frequency Vibrational Spectroscopy (SFVS) for Interfacial Dynamics Studies

Sum-Frequency Vibrational Spectroscopy (SFVS) is an interface-specific nonlinear optical technique that provides detailed molecular-level information about surfaces and interfaces. indico.global It is particularly well-suited for studying the structure and orientation of molecules at the interface of DHPC assemblies and the surrounding aqueous environment. The technique involves overlapping a tunable infrared (IR) laser beam with a fixed-visible laser beam at an interface. When the IR frequency is resonant with a vibrational mode of the interfacial molecules, a coherent signal at the sum of the two frequencies is generated. indico.global Because this process is forbidden in centrosymmetric media like bulk water, the signal is generated exclusively from the non-centrosymmetric interface.

When applied to lipid monolayers at the air-water interface, SFVS can selectively probe the vibrational signatures of different parts of the lipid molecule, including the terminal methyl (CH₃) and methylene (B1212753) (CH₂) groups of the acyl chains, as well as the phosphate (B84403) and choline moieties of the headgroup. researchgate.netnih.gov The polarization-dependent measurements allow for the determination of the average tilt angles and ordering of these groups. researchgate.net

Furthermore, SFVS is highly sensitive to the structure of interfacial water molecules. nih.gov Studies on zwitterionic phosphocholine (B91661) lipids like DPPC have shown that interfacial water is highly polarized, with the hydrogen atoms pointing toward the membrane interior. nih.govnih.gov This orientation is governed by the strong electric field arising from the dipole between the negatively charged phosphate and positively charged choline groups in the headgroup. nih.govrsc.org By analyzing the OH stretching region of the water spectrum, SFVS can provide critical information on the hydrogen-bonding network and dynamics of water molecules directly hydrating the DHPC headgroups, which is essential for understanding the stability and function of the lipid assembly. arxiv.org

Molecular Dynamics (MD) Simulations

Atomistic and Coarse-Grained Simulations of DHPC Micelle Self-Assembly and Stability

Molecular dynamics (MD) simulations have become an indispensable tool for studying the self-assembly and stability of DHPC micelles at a level of detail inaccessible to many experimental techniques. Both atomistic and coarse-grained (CG) simulation approaches have been employed to model the behavior of DHPC in aqueous solutions. researchgate.netresearchgate.net

Coarse-grained models, such as the popular MARTINI force field, simplify the system by grouping several atoms into single interaction beads. nih.gov This simplification allows for simulations on much longer timescales (microseconds) and larger system sizes, enabling the observation of spontaneous micelle formation from randomly distributed DHPC lipids. nih.gov Studies have shown that the choice of water model within the CG framework is critical; the use of a polarizable water model in MARTINI was found to be essential for producing DHPC micelles with structural characteristics that match experimental data. researchgate.netresearchgate.net

Atomistic simulations, which represent every atom explicitly, provide a higher-resolution view of the assembled micelle. These simulations are used to assess the stability of pre-formed micelles and to analyze detailed properties like lipid conformation, hydration, and internal packing. nih.gov The choice of atomistic force field significantly impacts the results. For instance, simulations have shown that while the GROMOS96 force field with Kukol lipid parameters fails to maintain stable DHPC micelles, the CHARMM36 and GROMOS96 with Berger lipid parameters are successful in this regard. researchgate.netresearchgate.net These simulations provide valuable data on key micellar properties.

Table 1: Comparison of DHPC Micelle Properties from Different Simulation Force Fields This is an interactive table. You can sort and filter the data.

Force Field Type Force Field Name Stability of Micelle Key Findings
Coarse-Grained MARTINI (standard water) Stable Forms micelles, but structural properties may deviate from experiments.
Coarse-Grained MARTINI (polarizable water) Stable Essential for producing micelles with experimentally consistent structures. researchgate.net
Atomistic GROMOS96 (Kukol parameters) Unstable Fails to maintain a stable micelle structure over simulation time. researchgate.net
Atomistic GROMOS96 (Berger parameters) Stable Successfully maintains stable micelle aggregates. researchgate.net

Computational Modeling of Protein-DHPC Interactions and Conformational Landscapes

DHPC micelles are widely used as membrane mimetics to solubilize and stabilize membrane proteins for structural and functional studies. Computational modeling, particularly MD simulations, provides atomic-level insights into the dynamic interactions between proteins and the surrounding DHPC detergents. These simulations are crucial for understanding how the micellar environment affects protein structure, stability, and conformational dynamics. nih.gov

Building accurate models of protein-micelle complexes is a key step. Tools like the Micelle Builder module in CHARMM-GUI can be used to embed a protein structure within a pre-assembled DHPC micelle of a specified size. nih.gov Simulations can then explore how the protein and lipids adapt to each other. For example, simulations of the KvAP voltage-sensing domain (VSD) in DHPC micelles of varying sizes (from 40 to 100 DHPC molecules) were performed to determine the optimal number of detergent molecules needed to properly solubilize the protein. nih.gov

These simulations revealed that a sufficient number of DHPC molecules is required to shield the protein's hydrophobic surface from water. It was found that 60 DHPC molecules were adequate for the KvAP VSD, as systems with more detergents (80 or 100) showed very similar protein structural dynamics and interaction patterns. nih.gov Such studies allow researchers to analyze the conformational landscape of the protein within the micelle, identify key lipid-protein contacts, and understand how the detergent environment might influence the protein's functional state, complementing experimental data from techniques like NMR spectroscopy.

Simulation of Lipid Bilayer Perturbations and Water Penetration in DHPC-Containing Systems

DHPC is not only used to form micelles but is also a key component in bicelles and can be added to other lipid bilayers to modulate their properties. MD simulations are used to investigate how the presence of this short-chained lipid perturbs the structure and dynamics of longer-chained lipid bilayers.

Studies on mixed bilayers, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and DHPC, have shown that the addition of DHPC can significantly alter the mechanical properties of the membrane. nih.gov All-atom and coarse-grained simulations have demonstrated that adding 25–35 mol% of DHPC to a DOPC bilayer reduces the area compressibility modulus (KA), making the membrane softer and more flexible. nih.gov This softening is accompanied by a decrease in the area per lipid and an increase in the disorder of the lipid tails.

The presence of short-chained DHPC molecules disrupts the packing of the longer-chained lipids, creating defects and increasing the potential for water penetration into the hydrophobic core of the bilayer. Simulations can quantify this effect by tracking the number and location of water molecules within the membrane slab over time. This perturbation is hypothesized to be a key mechanism behind the enhanced deformability of liposomes containing DHPC, which is a desirable property for applications such as drug delivery. nih.gov

Table 2: Effect of DHPC on the Area Compressibility Modulus (KA) of DOPC Bilayers from MD Simulations This is an interactive table. You can sort and filter the data.

Bilayer Composition KA (mN/m) Percent Change from Pure DOPC
Pure DOPC 245.8 0%
DOPC:DHPC (85:15) 228.4 -7.1%
DOPC:DHPC (75:25) 220.3 -10.4%
DOPC:DHPC (65:35) 224.2 -8.8%

(Data sourced from molecular dynamics simulations.) nih.gov

Lack of Specific Research Hinders Analysis of DHPC Lipid Flip-Flop via Potential of Mean Force Calculations

DHPC is a short-chain phospholipid that, unlike its longer-chain counterparts which form stable bilayers, predominantly assembles into micelles or other non-lamellar structures in aqueous environments. This distinct aggregation behavior implies that the mechanism of lipid translocation, often termed "flip-flop" in the context of bilayers, would manifest as monomer exchange between micelles or desorption from a micelle into the aqueous phase. The energetics and pathways of such processes are expected to differ significantly from those of lipid translocation across a well-defined bilayer.

Research into other surfactant systems has successfully utilized PMF calculations, often in conjunction with techniques like umbrella sampling, to determine the free energy barriers for monomer desorption from micelles. For instance, studies on surfactants such as sodium dodecyl sulfate (B86663) (SDS) have quantified the potential of mean force required for a monomer to escape a micelle, providing valuable data on the kinetics of monomer exchange. These studies serve as a methodological precedent for how such an investigation could be conducted for DHPC.

In the absence of direct PMF data for DHPC, a detailed and scientifically accurate discussion of its flip-flop mechanism from this computational perspective is not possible. The generation of informative data tables and a thorough analysis, as requested, would require specific research findings that are not currently available. Any attempt to extrapolate from data on bilayer-forming lipids would be scientifically unsound due to the fundamental differences in the aggregated states and translocation mechanisms. Therefore, a definitive analysis awaits future computational studies focused specifically on the free energy landscape of DHPC monomer exchange in its native micellar environment.

Investigations of Protein Dhpc and Peptide Dhpc Interactions

Solubilization and Functional Studies of Integral Membrane Proteins

DHPC has proven to be an effective mild detergent for the solubilization of both plasma and organelle membranes. nih.gov It efficiently disperses phospholipid bilayers and biological membranes, preserving the native structure and enzymatic activity of the solubilized proteins. nih.gov The mechanism of solubilization involves the distribution of DHPC into the lipid bilayer, leading to its disruption and the formation of small mixed micelles where the protein remains associated with its native lipids. nih.gov This shielding by DHPC protects the protein-lipid complex from unfavorable interactions with the aqueous environment. nih.gov

Structural Characterization of Viral Ion Channel Proteins (e.g., Hepatitis C Virus p7)

DHPC micelles provide a membrane-mimicking environment that is compatible with solution Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating the structural determination of viral ion channel proteins. nih.gov A notable example is the Hepatitis C Virus (HCV) p7 protein, a 63-residue integral membrane protein that forms ion channels and is crucial for the assembly and release of viral particles. nih.govdoi.org

The three-dimensional structure of the full-length p7 protein from genotype 1b has been determined in DHPC micelles at pH 4.0. doi.org These studies revealed that p7 consists of two transmembrane helices connected by a short, conserved inter-helical loop. nih.gov The use of DHPC micelles was instrumental in obtaining a well-resolved structure, allowing for detailed analysis of the protein's fold and potential drug interaction sites. nih.gov

Structural Studies of HCV p7 in DHPC Micelles
HCV GenotypeTechniqueKey Findings in DHPC MicellesReference
J4 (genotype 1b)Solution NMRDetermined the three-dimensional structure of the p7 monomer, revealing two transmembrane helices. nih.gov
Genotype 2aTransmission Electron MicroscopyProvided the first 3D structure of hexameric p7 channels, showing a flower-shaped complex. doi.org

Ligand Binding Activity and Conformational Stability of Receptors in DHPC Micelles

The use of detergents is often necessary to solubilize and study integral membrane proteins like G protein-coupled receptors (GPCRs). nih.gov However, the choice of detergent is critical as it can influence the receptor's native structure and function. nih.gov DHPC micelles have been employed in the study of GPCRs, though it is recognized that detergent environments can present challenges for functional assays, such as those for ion channels. nih.gov

For GPCRs, maintaining their conformational stability is essential for accurate ligand binding studies. The vast majority of GPCR structures deposited in the Protein Data Bank have been determined in detergent micelles. rsc.org While DHPC can be used, its properties may not always be optimal for preserving the full biological activity of all receptors compared to other detergents. nih.gov The interaction between the detergent and the receptor is complex, with the detergent forming a belt around the hydrophobic transmembrane regions of the protein. researcher.lifenih.gov

Use of DHPC in Receptor Studies
Receptor TypeStudy FocusObservations in DHPC MicellesReference
G Protein-Coupled Receptors (GPCRs)Structural DeterminationDHPC micelles can solubilize GPCRs for structural studies, but may not always preserve native functionality. nih.govrsc.org
Influenza A M2 ProteinStructural ValidationStructures determined in DHPC micelles can have notable differences from those in lipid bilayers, highlighting the influence of the mimetic environment. nih.gov

Membrane Interaction Regions of Cytosolic Phospholipase A2α (cPLA2α) C2-Domain

The C2 domain of cytosolic phospholipase A2α (cPLA2α) is responsible for the Ca²⁺-dependent translocation of the enzyme to intracellular membranes. researchgate.net This interaction is a critical step in the production of inflammatory lipid mediators. researchgate.net Studies using low molecular weight lipid micelles, including those formed by DHPC, have been instrumental in identifying the membrane-interacting regions of the cPLA2α C2 domain. researchgate.net

NMR spectroscopy of the C2 domain in the presence of DHPC micelles has revealed an extended binding site. researchgate.net This site mediates a Ca²⁺-dependent binding to the phosphocholine (B91661) headgroup of the lipid and also interacts with adjacent regions of the membrane surface. researchgate.net These findings have led to a structural model for the association of cPLA2α with its membrane substrate. researchgate.net

Interaction of cPLA2α C2-Domain with Phospholipid Micelles
TechniqueKey FindingsReference
¹⁵N-HSQC-SpectroscopyIdentified an extended binding site on the C2 domain that interacts with phosphocholine headgroups in a Ca²⁺-dependent manner. researchgate.net
CalorimetryDemonstrated that the cPLA2-C2 domain binds two Ca²⁺ ions with a dissociation constant (Kd) of approximately 2 µM. researchgate.net

Modulation of Protein Conformation and Aggregation

DHPC can influence the conformation and aggregation state of proteins, including the process of amyloidogenesis and the interaction of apolipoproteins with phospholipids (B1166683).

Influence of DHPC on Protein Amyloidogenesis (e.g., Insulin (B600854), Hen Egg White Lysozyme)

The formation of amyloid fibrils is associated with a number of diseases. The influence of lipids on this process is complex and can be either inhibitory or acceleratory. In the case of human apolipoprotein C-II (apoC-II), a protein that can form amyloid fibrils, DHPC exhibits a concentration-dependent effect. nih.gov At sub-micellar concentrations (below 8 mM), DHPC accelerates amyloid formation by apoC-II by up to six-fold. nih.gov Conversely, at micellar concentrations (16 mM), DHPC inhibits amyloid formation and promotes an α-helical conformation in the protein. nih.gov This suggests that individual phospholipid molecules may play a significant role in modulating amyloid folding pathways. nih.gov

While direct studies on the influence of DHPC on the amyloidogenesis of insulin and hen egg white lysozyme (B549824) are not extensively detailed, the findings with apoC-II highlight the potential for DHPC to modulate the aggregation of other amyloidogenic proteins. The formation of amyloid fibrils by proteins like hen egg white lysozyme is often studied under conditions that destabilize the native state, such as low pH and elevated temperatures.

Effect of DHPC on Apolipoprotein C-II Amyloidogenesis
DHPC ConcentrationEffect on ApoC-IIReference
Sub-micellar (< 8 mM)Accelerates amyloid formation by 6-fold. nih.gov
Micellar (16 mM)Inhibits amyloid formation and increases α-helical content. nih.gov

Role of DHPC in Apolipoprotein-Phospholipid Interactions and Micelle Induction

Apolipoproteins, such as apolipoprotein A-I (apoA-I) and A-II (apoA-II), play a crucial role in lipid transport and metabolism. Their interaction with phospholipids is fundamental to the structure and function of lipoproteins. The interaction of apolipoproteins with phospholipids like dipalmitoylphosphatidylcholine (DPPC), which is structurally similar to DHPC, leads to the formation of vesicular and micellar complexes. nih.gov

The formation of micellar complexes between apoA-I and DPPC is a time-dependent process that can take up to 24 hours at 42°C. nih.gov The initial interaction is thought to occur with the headgroup region of the lipid bilayer, followed by interaction with the acyl chains. nih.gov The C-terminal segment of apoA-I is particularly important for penetrating the hydrophobic interior of the membrane. nih.gov The physical state of the lipid and the initial lipid-to-protein ratio are critical determinants of the structure of the resulting complexes. doi.org It is proposed that apolipoproteins insert into lipid bilayers through defects that arise from fluctuations at the onset of acyl chain melting. nih.gov

Apolipoprotein Interactions with Phospholipids
ApolipoproteinPhospholipidKey Interaction DetailsReference
ApoA-IDPPCForms vesicular complexes at low protein concentrations and micellar complexes at high concentrations. The C-terminal segment penetrates the membrane. nih.gov
ApoA-IIDMPCSpontaneously forms different complexes depending on the initial reactant concentration and temperature relative to the lipid's transition temperature. doi.org
ApoA-I and ApoA-IIDMPC/DSPC and DMPC/POPC mixturesRecombination occurs near the lower bound temperature of the phase transition of the lipid mixture. nih.gov

Enzymatic Reaction Systems Utilizing Dhpc

DHPC as a Substrate for Phospholipase Enzymes

DHPC is widely employed as a substrate for various phospholipases, enzymes that catalyze the hydrolysis of phospholipids (B1166683). Its short acyl chains confer sufficient water solubility to allow for kinetic studies in aqueous solutions, while its phosphocholine (B91661) headgroup is recognized by a broad range of phospholipases.

Bacterial phospholipases C (PLCs) are a class of enzymes that hydrolyze the phosphodiester bond of phospholipids, releasing diacylglycerol and a phosphate-containing head group. researchgate.net Several bacterial species produce PLCs that exhibit activity towards DHPC.

Research has shown that the phosphatidylcholine-preferring phospholipase C from Bacillus cereus (PLC-Bc) effectively hydrolyzes DHPC. The enzymatic activity of PLC-Bc is cation-independent. nih.gov In contrast, the PLC from Clostridium perfringens (alpha-toxin), a key virulence factor in gas gangrene, is a zinc metalloenzyme that requires calcium for binding to phospholipid interfaces. nih.govcolab.wsuniprot.org While direct comparative kinetic data on DHPC is limited, studies on analogous short-chain phospholipids reveal differences in their catalytic efficiencies. For instance, the PLC from C. perfringens displays robust activity on a thiophosphate analogue of lysophosphatidylcholine, with a Vmax of 552 µmol/min/mg. nih.gov

The kinetic parameters for the hydrolysis of a lysophosphatidylcholine analogue by Clostridium perfringens phospholipase C are detailed in the table below.

Kinetic ParameterValue
Vmax552 µmol/min/mg
K1 (Ca2+ dissociation)12.0 mM
K2 (Substrate dissociation)36 µM
Data pertains to the hydrolysis of S-[2-(hexadecanoyloxy)ethyl]thiophosphocholine at pH 7.5 and 37°C. nih.gov

Snake venom phospholipases A2 (svPLA2s) are enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing a fatty acid and a lysophospholipid. nih.gov These enzymes exist as various isoforms, with the Asp49 (D49) and Lys49 (K49) variants being extensively studied. DHPC has been utilized as a substrate to probe the functional differences between these isoforms.

The Asp49 PLA2s are catalytically active and efficiently hydrolyze phospholipids. In contrast, the Lys49 PLA2s are considered myotoxic homologues with very low or no catalytic activity. nih.govnih.gov The substitution of aspartic acid with lysine at position 49 affects the enzyme's ability to bind the essential Ca2+ cofactor required for catalysis. nih.gov Comparative studies have demonstrated that the apparent Vmax of the Lys-49 PLA2 from Agkistrodon piscivorus piscivorus is only 1.4% to 3% of that of the Asp-49 isoform from the same venom when tested on various phospholipid substrates. nih.gov Despite the low catalytic activity of Lys49 PLA2s, they can act synergistically with Asp49 isoforms to enhance myotoxicity. plos.orgucr.ac.cr It has been proposed that the limited hydrolysis by the Asp49 myotoxin may create anionic regions on the cell membrane, which then facilitates the membrane-disrupting action of the Lys49 myotoxin. plos.orgucr.ac.cr

The following table provides a comparison of the enzymatic activity of Asp49 and Lys49 PLA2 isoforms from Agkistrodon piscivorus piscivorus.

PLA2 IsoformRelative Vmax (%)Key Characteristic
Asp-49100Catalytically active
Lys-491.4 - 3.0Very low catalytic activity
Data is based on a comparison of various phospholipid substrates. nih.gov

Mechanistic Studies of Membrane-Associated Enzymatic Hydrolysis

DHPC is instrumental in creating model membrane systems, such as micelles and bicelles, which are used to investigate the mechanisms of membrane-associated enzymes. These systems allow for the study of how the physical properties of the lipid environment influence enzymatic activity.

Human secreted phospholipase A2 Group IIE (hGIIE) is a member of the sPLA2 family involved in various physiological and pathological processes. Kinetic analysis of hGIIE has been performed using short-chain phospholipid analogues similar to DHPC.

A study utilizing 1,2-diheptanoyl-thio-phosphatidylcholine as a substrate determined the enzymatic activity and catalytic efficiency of wild-type hGIIE. The results from this research provide insight into the enzyme's catalytic power and its dependence on calcium for activity. Site-directed mutagenesis studies have further revealed that residues within the calcium binding sites are crucial for the enzymatic function of hGIIE. nih.gov

The kinetic parameters for wild-type human sPLA2 Group IIE are presented in the table below.

ParameterValue
Enzymatic Activity3.80 ± 0.12 U/mg
Catalytic Efficiency (kcat/Km)34.01 /mM/s
Substrate used was 1,2-diheptanoyl-thio-phosphatidylcholine. nih.gov

The activity of sPLA2s is highly sensitive to the physical state and organization of the lipid substrate. The presence of lipid domains, such as the coexistence of gel and liquid-crystalline phases, can significantly enhance enzymatic activity. nih.govdtu.dkku.dk DHPC is often used in conjunction with longer-chain phospholipids like dimyristoylphosphatidylcholine (DMPC) to form bicelles, which are discoidal structures with a planar bilayer of DMPC surrounded by a rim of DHPC. biorxiv.org These systems provide a model for studying enzyme activity at the interface of different lipid domains.

Methodological Innovations and Research Applications of Dhpc

Development of Model Biological Membranes for Specific Research Questions

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) has proven to be a versatile tool in the creation of model biological membranes, facilitating research across various scientific disciplines. Its unique properties, such as its ability to form stable monolayers and its temperature-responsive behavior in mixtures, have enabled novel experimental setups for studying membrane-associated phenomena.

Artificial Membrane Formation for Electrochemistry and Surface Studies

DHPC has been instrumental in the formation of artificial membranes on solid supports, providing a platform for detailed electrochemical and surface-sensitive investigations. A notable application involves the creation of DHPC monolayers on alkanethiol-modified gold surfaces. nih.gov These well-defined model membranes are amenable to in situ analysis by techniques such as electrochemical scanning tunneling microscopy (STM) and reflection-absorption infrared spectroscopy (RAIRS). nih.gov

In one study, the microscopic phase transitions within a DHPC monolayer were observed in detail by controlling the electrochemical potential. nih.gov This approach allows for the dynamic investigation of structural reorganizations within the model membrane, driven by changes in the electrochemical environment. The ability to form stable and well-characterized artificial membranes with DHPC is crucial for understanding the fundamental properties of biological interfaces and the influence of electrical stimuli on membrane structure and function.

Thermally Responsive Phospholipid Formulations for Microfluidic Applications (e.g., DNA Separation)

Aqueous mixtures of DHPC and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) exhibit interesting thermally responsive properties that have been harnessed for applications in microfluidics. These formulations can transition from a low-viscosity fluid at temperatures below 24°C to a gel-like state near physiological temperatures. nih.gov This temperature-dependent change in viscosity allows for the precise control and steering of fluids within microfluidic channels. nih.gov

This technology has been successfully applied to the separation of biomolecules. For instance, these phospholipid preparations have been utilized as a separation medium for the analysis of linear oligosaccharides labeled with a fluorescent dye. nih.gov The ability to create reversible, temperature-controlled gels within microfluidic devices opens up possibilities for various applications, including the separation and analysis of DNA and other macromolecules in a microscale environment. The rheological properties of these DMPC/DHPC mixtures, which behave as shear-thinning power-law fluids, are a key factor in their utility for fluid steering and separation applications. nih.gov

Interactive Data Table: Properties of DMPC/DHPC Thermally Responsive Formulations

PropertyValue/DescriptionReference
Composition1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and this compound (DHPC) nih.gov
Temperature-Dependent ViscosityLow viscosity below 24°C, gel-like near physiological temperature nih.gov
RheologyShear-thinning power-law fluids nih.gov
ApplicationFluid steering and separation in microfluidics nih.gov

Structural Analysis of Complex Lipids and Lipopolysaccharides

The unique detergent properties of DHPC have made it an invaluable tool for the structural elucidation of complex lipids and lipopolysaccharides (LPS), particularly using nuclear magnetic resonance (NMR) spectroscopy. By creating a membrane-mimetic environment, DHPC facilitates the study of these molecules in a near-native state.

NMR-Based Structural Elucidation of Intact Bacterial Lipopolysaccharides in DHPC Micelles

A significant advancement in structural biology has been the use of DHPC micelles for the NMR-based analysis of intact bacterial lipopolysaccharides. This approach allows for the detailed structural and conformational characterization of these complex glycolipids in an aqueous environment, which is more representative of their natural state. nih.gov

In a study of the rough-type LPS from Capnocytophaga canimorsus, the use of DHPC micelles was crucial for obtaining high-resolution NMR data without the need for isotopic labeling. nih.gov The DHPC micelles effectively solubilized the intact LPS, enabling the application of various one- and two-dimensional NMR techniques, including homonuclear (¹H) and heteronuclear (¹H,¹³C, and ¹H,³¹P) correlated spectroscopy. nih.gov This detailed analysis revealed the complete primary structure of the LPS, including its penta-acylated lipid A and a complex hexasaccharide core. nih.gov Furthermore, the NMR data provided insights into the conformation of the LPS within the DHPC micelle, highlighting the influence of the micellar environment on the molecule's three-dimensional structure. nih.gov This methodology represents a powerful tool for understanding the structure-function relationships of bacterial endotoxins.

Interactive Data Table: NMR Techniques Used for LPS Structural Analysis in DHPC Micelles

NMR TechniquePurposeReference
Homonuclear 2D (COSY, TOCSY, ROESY)Elucidation of proton-proton correlations and spatial proximities nih.gov
Heteronuclear 2D (¹H,¹³C HSQC, ¹H,¹³C HMBC)Correlation of protons with their directly attached and long-range carbons nih.gov
Heteronuclear 2D (¹H,³¹P HMQC, ¹H,³¹P HMQC-TOCSY)Correlation of protons with phosphorus atoms in the phosphate (B84403) groups nih.gov

Investigation of Biomolecule-Membrane Interactions in Defined DHPC Systems

DHPC-based model membrane systems provide a controlled environment for studying the intricate interactions between biomolecules and lipid bilayers. These systems are particularly useful for investigating the binding, insertion, and conformational changes of molecules upon association with a membrane.

Probing Interactions of Porphyrin and Chlorin (B1196114) Derivatives with Model Membranes

DHPC micelles have been employed as a mobile phospholipid membrane model to investigate the interactions of porphyrin and chlorin derivatives using ¹H NMR spectroscopy. nih.gov This approach is advantageous because the enhanced dynamics within the micelles allow for the observation of the resonances of the encapsulated porphyrinic compounds, which would otherwise be difficult to study in more rigid membrane systems. nih.gov

Studies using this system have demonstrated the high capacity of DHPC micelles to incorporate and disaggregate even strongly aggregating chlorin e6 derivatives. nih.gov By analyzing the ¹H NMR chemical shifts of the porphyrinic compounds, researchers can gain insights into their localization and orientation within the model membrane. This information is crucial for understanding the mechanisms of action of these photosensitizers in photodynamic therapy, where their interaction with cellular membranes is a key determinant of their efficacy.

Q & A

Basic: How is DHPC synthesized and characterized for experimental use?

Answer:
DHPC is synthesized via esterification of sn-glycero-3-phosphocholine with hexanoyl (C6:0) fatty acids. The process involves:

  • Step 1 : Activation of hexanoic acid using coupling agents (e.g., DCC/NHS) to form reactive intermediates.
  • Step 2 : Reaction with sn-glycero-3-phosphocholine under anhydrous conditions to ensure regioselective acylation at the sn-1 and sn-2 positions .
  • Characterization : Purity (>99%) is confirmed via HPLC with evaporative light scattering detection (ELSD) and nuclear magnetic resonance (NMR) spectroscopy for structural validation (e.g., verifying absence of lyso-PC contaminants) .

Basic: What methodological approaches ensure DHPC stability and purity in storage?

Answer:

  • Storage : DHPC must be stored at -20°C under inert gas (argon) to prevent hydrolysis. Lyophilized forms are stable for >2 years, while aqueous suspensions require addition of antioxidants (e.g., BHT) to mitigate lipid peroxidation .
  • Purity Assessment : Use thin-layer chromatography (TLC) on silica gel plates (chloroform/methanol/water, 65:25:4 v/v) to detect degradation products. Quantify intact DHPC via phosphorus assay (e.g., Bartlett method) .

Advanced: How are DHPC-containing bicelles optimized for membrane protein structural studies?

Answer:
Bicelles are prepared by mixing DHPC (short-chain lipid) with long-chain lipids (e.g., DMPC) at molar ratios (q) of 0.25–0.5 (DHPC:DMPC). Key considerations:

  • Temperature Control : Bicelle stability is temperature-dependent. For NMR, maintain 30–45°C to ensure isotropic phase formation .
  • q-value Adjustment : Lower q-values (e.g., 0.25) enhance alignment for residual dipolar coupling (RDC) measurements, while higher q-values improve bilayer mimicry .
  • Validation : Confirm bicelle size (5–50 nm) via dynamic light scattering (DLS) and morphology via cryo-EM .

Advanced: How does DHPC interact with membrane proteins in NMR studies?

Answer:
DHPC’s short acyl chains destabilize lipid bilayers, creating mixed micelles or bicelles that solubilize transmembrane proteins. Methodological steps:

  • Solubilization : Use DHPC at critical micellar concentration (CMC ~1–2 mM) to extract proteins from native membranes .
  • Protein-Lipid Ratios : Optimize DHPC:protein ratios (e.g., 100:1) to prevent aggregation while retaining protein function. Monitor via heteronuclear single quantum coherence (HSQC) NMR .
  • Dynamic Studies : Paramagnetic relaxation enhancement (PRE) with spin-labeled DHPC analogs reveals lipid-protein contact sites .

Advanced: How can researchers analyze DHPC phase behavior and dynamics in model membranes?

Answer:

  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., gel-to-liquid crystalline) by heating DHPC/DMPC mixtures at 1°C/min. DHPC lowers transition temperatures due to chain disorder .
  • Solid-State NMR : Use ²H NMR with deuterated DHPC to quantify acyl chain mobility and lateral diffusion coefficients .
  • Molecular Dynamics (MD) Simulations : Compare simulated bilayer thickness (~30 Å for DHPC) with experimental SAXS data to validate force fields .

Basic: What is the role of DHPC in model membrane systems?

Answer:
DHPC serves as a detergent or bilayer-disrupting agent due to its short C6 chains. Applications include:

  • Vesicle Preparation : Mixed with long-chain lipids (e.g., DPPC) to form unilamellar vesicles via extrusion.
  • Membrane Protein Reconstitution : DHPC solubilizes proteins during purification, followed by dialysis to replace it with native-like lipids .

Advanced: How can contradictory data on DHPC’s detergent efficacy be resolved?

Answer:
Variability arises from differences in:

  • Acyl Chain Homogeneity : Verify lot-to-lot consistency via mass spectrometry to exclude odd-chain contaminants .
  • Experimental Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize nonspecific micelle formation .
  • Critical Micelle Concentration (CMC) : Determine CMC using fluorescent probes (e.g., ANS) for batch-specific calibration .

Basic: What protocols ensure safe handling and disposal of DHPC?

Answer:

  • Handling : Use nitrile gloves and eye protection to avoid irritation. Work in a fume hood to prevent aerosol inhalation .
  • Disposal : Incinerate DHPC waste at >800°C or neutralize with ethanol/NaOH (1:1 v/v) before disposal in compliance with EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.